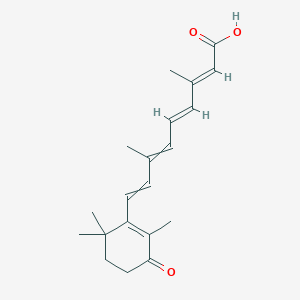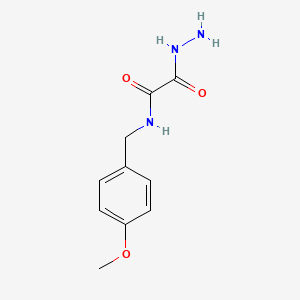
4-oxo-Tretinoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-Tretinoin, also known as 4-oxo-retinoic acid, is a derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in dermatology, particularly in the treatment of severe acne and other skin conditions. It is a part of the retinoid family, which includes compounds that are chemically related to vitamin A and are involved in regulating epithelial cell growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-Tretinoin typically involves the oxidation of retinoic acid. One common method includes the use of high-performance liquid chromatography (HPLC) for the separation and preparation of retinoic acid isomers, including 4-oxo-retinoic acid . The reaction conditions often involve the use of oxidizing agents under controlled environments to ensure the stability and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced chromatographic techniques to isolate and purify the compound. The use of tandem mass spectrometry (MS/MS) is also prevalent in ensuring the accurate quantification and quality control of the produced compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-oxo-Tretinoin undergoes several types of chemical reactions, including:
Oxidation: Conversion of retinoic acid to 4-oxo-retinoic acid.
Reduction: Although less common, reduction reactions can revert this compound back to its parent retinoic acid.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reaction Conditions: Typically carried out under controlled temperatures and pH to maintain the integrity of the compound.
Major Products Formed: The primary product formed from the oxidation of retinoic acid is 4-oxo-retinoic acid. Other minor products may include various isomers and derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
4-oxo-Tretinoin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other retinoid derivatives.
Biology: Plays a role in cell differentiation and proliferation studies.
Medicine: Extensively used in dermatology for the treatment of severe acne and other skin disorders.
Industry: Utilized in the formulation of cosmetic products aimed at anti-aging and skin rejuvenation.
Mecanismo De Acción
The mechanism of action of 4-oxo-Tretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it regulates the transcription of genes involved in cell differentiation and proliferation. This regulation helps in normalizing the growth of skin cells and reducing the formation of acne .
Comparación Con Compuestos Similares
Tretinoin (all-trans-retinoic acid): A widely used retinoid in acne treatment.
Isotretinoin (13-cis-retinoic acid): Known for its effectiveness in severe acne cases.
Adapalene: Another retinoid used in dermatology for acne treatment.
Uniqueness of 4-oxo-Tretinoin: this compound is unique due to its specific oxidation state, which imparts distinct biological activities compared to other retinoids. Its ability to bind to RARs and influence gene transcription makes it a valuable compound in both therapeutic and research settings .
Propiedades
Fórmula molecular |
C20H26O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(2E,4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13+ |
Clave InChI |
GGCUJPCCTQNTJF-DJMXHCDCSA-N |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=C/C(=O)O)/C)C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)
![2-[(2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B12455108.png)
![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B12455119.png)
![3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)



![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![8-methoxy-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B12455147.png)
